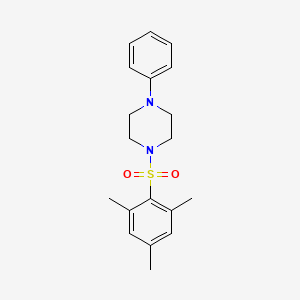

1-(Mesitylsulfonyl)-4-phenylpiperazine

货号:

B2879663

CAS 编号:

329938-59-2; 5350-41-4

分子量:

344.47

InChI 键:

BVAYZVVKMGUPOB-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

1-(Mesitylsulfonyl)-4-phenylpiperazine ( 329938-59-2) is a sulfonamide derivative of significant interest in advanced organic synthesis and medicinal chemistry research . This compound features a phenylpiperazine core functionalized with a mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group, a combination that provides both a rigid aromatic system and substantial steric hindrance . The molecular formula is C 19 H 24 N 2 O 2 S, with a molecular weight of 344.47 g/mol . Its structural properties make it a valuable intermediate for the design and synthesis of complex molecular architectures, particularly in the development of novel bioactive compounds . The mesitylsulfonyl group can act as a protecting group for secondary amines or be utilized to modulate the electronic and steric properties of a molecule, thereby influencing its binding affinity and selectivity in ligand-receptor interactions . Researchers value this compound for its stability under various reaction conditions and its compatibility with cross-coupling and nucleophilic substitution reactions, which underscores its versatility in synthetic workflows . It is offered with a high purity guarantee to ensure reproducibility in experimental results. This product is intended for research and development purposes in a laboratory setting only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model

属性

IUPAC Name |

1-phenyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-15-13-16(2)19(17(3)14-15)24(22,23)21-11-9-20(10-12-21)18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAYZVVKMGUPOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

While specific applications of "1-(Mesitylsulfonyl)-4-phenylpiperazine" are not detailed in the provided search results, the results do offer some related information:

- Basic Information: "this compound" has the linear formula C19H24N2O2S, a molecular weight of 344.479, and the CAS No. 329938-59-2 .

- Related Compounds: The search results list several phenylpiperazine derivatives, which may provide context for understanding potential applications. These include:

- 2-Phenylpiperazine

- 1-(4-nitrobenzoyl)-4-phenylpiperazine

- 1-(ethylsulfonyl)-4-phenylpiperazine hydrobromide

- 1-ethyl-4-phenylpiperazine hydrobromide

- 1-(2-NITROBENZOYL)-4-PHENYLPIPERAZINE

- 1-(2-PHENOXYETHYL)-4-PHENYLPIPERAZINE

- 1-Phenylpiperazine

- 1-(4-METHOXYBENZOYL)-4-PHENYLPIPERAZINE

- 1-((4-FLUOROPHENYL)SULFONYL)-4-PHENYLPIPERAZINE

- 1-((4-METHYLPHENYL)SULFONYL)-4-PHENYLPIPERAZINE

- 1-Methyl-3-phenylpiperazine

- 1-[2-([1,1'-BIPHENYL]-4-YLOXY)ETHYL]-4-PHENYLPIPERAZINE

- 1-(3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL)-4-PHENYLPIPERAZINE

- 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine

- Sulfonamides as Enzyme Inhibitors: One search result mentions the synthesis and enzyme inhibition potentials of a series of sulfonamides . "this compound" contains a sulfonamide group, suggesting it could potentially have enzyme inhibitory activity, though this is not explicitly stated in the context of this specific molecule .

- Mesitylsulfonyl Derivatives: 1-(Mesitylsulfonyl)piperidine-4-carbohydrazide is available as a biochemical for proteomics research .

相似化合物的比较

Key Observations :

- Electron-Withdrawing Groups : The 4-nitrophenylsulfonyl group in NSPP enhances reactivity in neuroprotective pathways, whereas the mesitylsulfonyl group may improve metabolic stability due to steric shielding .

- Synthetic Methods : Microwave-assisted synthesis (e.g., 280°C for 10 minutes) is commonly used for nitrophenyl derivatives, while mesitylsulfonyl analogs may require milder sulfonylation conditions .

Neuroprotective Effects

- NSPP : Demonstrates efficacy in preserving neural stem/progenitor cells and suppressing microglial activation post-radiation, reducing interleukin-6 (IL-6) levels by 60% in murine models .

- KN-62: A bis-isoquinolinesulfonyl-piperazine derivative, inhibits calcium/calmodulin-dependent kinase II (CAMKII) with IC₅₀ = 0.9 µM in human P2X7 receptors but shows 20–500-fold lower potency in murine homologs .

Anticancer and Antimicrobial Activity

- 1-(2-Furoyl)-4-phenylpiperazine derivatives : Exhibit antitumor activity (IC₅₀ = 2–10 µM against glioblastoma) and moderate antifungal effects (MIC = 32 µg/mL against Candida albicans) .

- 4-Phenylpiperazine-morpholine hybrids : Show anticonvulsant activity in rodent models (ED₅₀ = 15 mg/kg) via GABAergic modulation .

Physicochemical and Pharmacokinetic Properties

| Property | 1-(Mesitylsulfonyl)-4-phenylpiperazine | 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine | 1-(4-Trifluoromethylphenyl)piperazine |

|---|---|---|---|

| LogP (Predicted) | 3.8 | 2.9 | 3.1 |

| Solubility | Low (DMSO-soluble) | Moderate (aqueous buffer at pH 7.4) | High (ethanol-soluble) |

| BBB Permeability | Likely high | Moderate | High |

| Metabolic Stability | High (steric shielding) | Moderate (nitro group susceptibility) | Low (rapid hepatic clearance) |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。